Altiratinib

Overview

Description

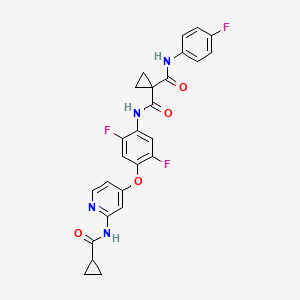

Altiratinib (C₂₆H₂₁F₃N₄O₄) is a multi-targeted tyrosine kinase inhibitor initially developed for oncology, with balanced inhibition of MET, TIE2, and VEGFR2 kinases (IC₅₀ values: 0.3–6 nM for MET mutants, 4.6 nM for TIE2, and 0.8 nM for VEGFR2) . Its unique type II binding mode stabilizes kinases in a DFG-out conformation, enabling suppression of tumor growth, angiogenesis, and microenvironment-mediated drug resistance . Beyond oncology, this compound has been repurposed as a potent antiparasitic agent, targeting Toxoplasma gondii PRP4K and Plasmodium falciparum CLK3 (IC₅₀: ~30 nM), disrupting mRNA splicing and parasite proliferation . Structural studies (PDB: 7Q4A) reveal its species-selective binding to apicomplexan kinases, minimizing off-target effects in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Altiratinib is synthesized through a multi-step process involving the coupling of various chemical intermediates. The key steps include the formation of cyclopropanedicarboxamide and its subsequent coupling with fluorophenyl and pyridinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Altiratinib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Catalysts such as palladium on carbon and copper(I) iodide are frequently used

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Glioblastoma

Case Study: Inhibition of Tumor Growth in Bevacizumab-Resistant Models

A pivotal study conducted by Deciphera Pharmaceuticals demonstrated the efficacy of altiratinib in preclinical models of glioblastoma resistant to bevacizumab. The combination of this compound with bevacizumab significantly reduced tumor volume and invasiveness in mouse models, with notable improvements in survival rates compared to single-agent treatments .

Table 1: Efficacy of this compound in Glioblastoma Models

| Treatment Combination | Tumor Volume Reduction (%) | Survival Benefit (Days) |

|---|---|---|

| This compound + Bevacizumab | 70% | +30 |

| Bevacizumab Alone | 20% | +10 |

| This compound Alone | 40% | +15 |

Ovarian Cancer

In xenograft models using SKOV3 cells, this compound demonstrated a significant reduction in tumor burden, achieving up to 53% reduction at optimal doses . This suggests its potential utility in treating ovarian cancer through targeted kinase inhibition.

Brain Metastases

This compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating brain tumors and metastases from various primary cancers. Its design allows for sustained inhibition of target kinases that are often implicated in the aggressive nature of brain tumors .

Infectious Disease Applications

Recent studies have identified this compound as a potential therapeutic agent against Toxoplasma gondii, the causative agent of toxoplasmosis. Research indicates that this compound selectively targets the PRP4 kinase involved in RNA splicing within the parasite, demonstrating higher affinity compared to its human counterpart. This selectivity could lead to effective treatments with reduced side effects for immunocompromised patients .

Mechanism of Action

Altiratinib exerts its effects by binding to the switch control pocket of MET, TIE2, and VEGFR2 kinases, inducing type II inactive conformations. This inhibits the phosphorylation and activation of these kinases, thereby blocking downstream signaling pathways involved in tumor growth, invasion, and angiogenesis. Additionally, this compound’s ability to penetrate the blood-brain barrier enhances its efficacy against brain tumors .

Comparison with Similar Compounds

Comparison with Kinase Inhibitors in Cancer

Capmatinib (INCB28060)

- Targets : MET (IC₅₀: 0.13 nM) .

- Mechanism : ATP-competitive type I inhibitor; ineffective against MET resistance mutations (e.g., D1228V) .

- Clinical Use : Approved for MET exon 14 skipping mutations in NSCLC.

Foretinib

- Targets : MET, VEGFR2, AXL (IC₅₀: 0.4–1.5 nM) .

- Comparison : Altiratinib shows superior brain penetration and balanced TIE2 inhibition, critical for suppressing TIE2-expressing macrophages in glioblastoma .

Larotrectinib

- Targets : NTRK1/2/3 (IC₅₀: 5–11 nM) .

- Mechanism : Type I inhibitor; ineffective against solvent-front mutations (e.g., NTRK1G667C) .

- Resistance : NTRK1G667C mutation reduces larotrectinib affinity by 40-fold, whereas this compound retains potency (IC₅₀: 2.8 nM) via sulfur-π interactions with cysteine residues .

Comparison with Antiparasitic Kinase Inhibitors

TCMDC-135051

- Targets : P. falciparum CLK3 (IC₅₀: ~50 nM) .

- Selectivity : Binds PfCLK3 hinge region (W649/W651) but lacks this compound’s dual occupancy of ATP and allosteric pockets .

Structural and Mechanistic Distinctions

Binding Mode

- This compound : Occupies both ATP-binding and allosteric pockets, inducing DFG-out conformation. Key interactions include hydrophobic bonds with W649/W651 (hinge region) and C713 (activation loop) .

- Type I Inhibitors (e.g., Larotrectinib) : Bind DFG-in conformation, rendering them ineffective against resistance mutations .

Resistance Mutations

Data Tables

Table 1: Kinase Inhibition Profiles

Table 2: Antiparasitic Activity

| Inhibitor | Target | EC₅₀ (T. gondii) | EC₅₀ (P. falciparum) | |

|---|---|---|---|---|

| This compound | TgPRP4K/PfCLK3 | 30 nM | 50 nM | |

| TCMDC-135051 | PfCLK3 | N/A | 50 nM | . |

Biological Activity

Altiratinib, also known as DCC-2701, is a novel small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including MET, TRK, TIE2, and VEGFR2. This compound has garnered attention for its potential therapeutic applications in various cancers and infectious diseases. This article explores the biological activity of this compound through in vitro and in vivo studies, highlighting its mechanisms of action, efficacy against tumors, and its emerging role in treating parasitic infections.

This compound functions primarily by inhibiting the phosphorylation of specific RTKs involved in tumor growth and metastasis. The inhibition of these kinases disrupts signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

- MET Inhibition : In glioblastoma stem cell lines, this compound demonstrated significant inhibition of HGF-stimulated MET phosphorylation in a dose-dependent manner. This was accompanied by reduced cell viability and increased apoptosis markers such as caspase 3 activation .

- TRK Inhibition : In models of NTRK fusion-driven cancers, this compound effectively inhibited tumor growth and NTRK phosphorylation without causing significant toxicity .

- TIE2 and VEGFR2 : this compound also inhibits TIE2-expressing macrophages and angiogenic pathways associated with tumor progression .

Efficacy in Cancer Models

This compound has shown promising results across various preclinical cancer models. The following table summarizes key findings regarding its efficacy:

Case Studies

Recent clinical studies have explored the use of this compound in patients with advanced solid tumors. One notable case involved a patient with mammary analogue secretory carcinoma (MASC) who had previously shown resistance to other treatments. Following administration of this compound, the patient exhibited a partial response, indicating potential effectiveness against resistant tumor types .

Anti-Parasitic Activity

Beyond oncology, this compound has been identified as a promising candidate for treating parasitic infections such as toxoplasmosis. Research indicates that it selectively targets the Toxoplasma gondii PRP4 kinase, disrupting the splicing mechanism essential for parasite survival. This selectivity suggests that this compound could serve as an effective treatment option with minimal host toxicity .

Q & A

Q. What is the mechanism by which Altiratinib inhibits apicomplexan parasite growth, and how was this target identified?

This compound was repurposed as a selective inhibitor of TgPRP4K, a splicing factor kinase in Toxoplasma gondii, through a forward genetic screen combining EMS mutagenesis and RNA sequencing. Mutagenized parasites were exposed to 300 nM this compound (10× EC50), and resistant clones were analyzed via whole-genome RNA-Seq. Mutations in TgPRP4K (e.g., F647S, L686F) were identified as drivers of resistance, confirming its role as the primary target . This kinase, phylogenetically related to human PRPF4B and Plasmodium PfCLK3, regulates splicing and is essential for the parasite lytic cycle .

Q. How does this compound's efficacy against Toxoplasma gondii compare to other apicomplexan parasites?

This compound exhibits broad-spectrum activity against apicomplexans. In T. gondii, it has an EC50 of 28 nM, 11-fold lower than pyrimethamine, and a selectivity index (SI) of 400 in human fibroblasts . It also inhibits Eimeria tenella (EC50 = 72 nM), Neospora caninum (EC50 = 58 nM), and Plasmodium falciparum (EC50 = 1.2 µM), though less potent than dihydroartemisinin (EC50 = 3.2 nM). Efficacy varies due to structural differences in PRP4K orthologs .

Q. What experimental approaches were used to determine the structural basis of this compound's selectivity for TgPRP4K?

The binding mechanism was resolved via X-ray crystallography (PDB: 7Q4A). Phaser-2.1 and Phenix software were used for molecular replacement and refinement, revealing this compound occupies the ATP-binding pocket of TgPRP4K. Key interactions include:

- Hydrophobic zones : Cyclopropanecarbonylamino group with W649, L650, and A595.

- DFG motif stabilization : Difluorophenyl ring stacking between F647 and F715.

- Allosteric cavity binding : Cyclopropane-1,1-dicarboxamide interaction with E612 and L616 .

Human PRPF4B lacks these structural features, explaining this compound’s parasite specificity .

Q. How can researchers analyze and validate resistance mutations in this compound-treated parasites?

Resistance studies involve EMS mutagenesis followed by EC50 shift assays. For example, TgPRP4K mutations (F647S, L686F) reduced this compound sensitivity by 50–180×. CRISPR-Cas9 editing of mutant alleles confirmed causality. RNA-Seq and plaque assays further validated impaired splicing and lytic cycle arrest in resistant strains . Contradictory mutations (e.g., non-coding SNVs) should be excluded via functional validation .

Q. What methodologies ensure the reproducibility of this compound's anti-parasitic effects in academic research?

Key steps include:

- Standardized EC50 assays : Use luciferase-expressing parasites (e.g., RHΔku80 UPRT::NLuc-P2A-EmGFP) for high-throughput screening .

- Data transparency : Raw RNA-Seq data (SRA: PRJNA774463), proteomics (PRIDE: PXD029455), and crystallographic coordinates (PDB: 7Q4A) are publicly available .

- Dose consistency : Apply 300 nM this compound (10× EC50) for resistance selection and validate with plaque reduction assays .

Q. How does this compound's cidal effect differ from the static effects of traditional antiparasitic drugs like pyrimethamine?

This compound is cidal, as evidenced by irreversible growth arrest and lack of plaque regrowth post-treatment. Pyrimethamine, a static dihydrofolate reductase inhibitor, allows parasite recovery after drug withdrawal. Mechanistically, this compound disrupts splicing via TgPRP4K inhibition, causing lethal transcriptome-wide errors, while pyrimethamine reversibly blocks folate synthesis .

Q. What are the key considerations when designing a drug repurposing screen for parasitic diseases?

- Compound library : Prioritize FDA-approved, cell-permeable drugs with known safety profiles (e.g., tyrosine kinase inhibitors) .

- Secondary assays : Use orthogonal methods (e.g., FLAIR isoform quantification, proteomics) to confirm target engagement .

- Species-specific adaptation : Account for evolutionary divergence in kinase domains (e.g., TgPRP4K vs. human PRPF4B) .

- Collaborative workflows : Leverage structural biology facilities (e.g., EMBL’s MASSIF-1 beamline) for rapid crystallographic validation .

Properties

IUPAC Name |

1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNDEPIMDAZHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345847-93-9 | |

| Record name | Altiratinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altiratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALTIRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T678746713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.